molecular formula C22H25ClN2O3 B15084942 N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide CAS No. 769149-34-0

N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide

Cat. No.: B15084942
CAS No.: 769149-34-0
M. Wt: 400.9 g/mol
InChI Key: DQWDXZUIMNSNSL-ZVHZXABRSA-N
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Description

N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide is a carbohydrazide derivative featuring a benzylidene core substituted with a 4-chlorobenzyloxy group at position 4, a methoxy group at position 3, and a cyclohexanecarbohydrazide moiety. This compound belongs to a broader class of hydrazide-hydrazone derivatives, which are widely studied for their biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

CAS No.

769149-34-0

Molecular Formula

C22H25ClN2O3

Molecular Weight

400.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C22H25ClN2O3/c1-27-21-13-17(14-24-25-22(26)18-5-3-2-4-6-18)9-12-20(21)28-15-16-7-10-19(23)11-8-16/h7-14,18H,2-6,15H2,1H3,(H,25,26)/b24-14+

InChI Key

DQWDXZUIMNSNSL-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate.

    Condensation Reaction: The intermediate 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde is then condensed with cyclohexanecarbohydrazide in the presence of an acid catalyst to form the final product, N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzylidene moiety can be reduced to form an alcohol.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-((4-Chlorobenzyl)oxy)-3-methoxybenzoic acid, while reduction of the benzylidene moiety can produce N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzyl)cyclohexanecarbohydrazide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structure can be compared to several analogs with variations in substituents and core scaffolds (Table 1). Key modifications include:

  • Benzylidene substituents : Replacement of the cyclohexanecarbohydrazide group with aromatic or heterocyclic moieties.
  • Oxybenzyl groups : Alterations in the halogen (Cl, F) or alkoxy (methoxy, ethoxy) substituents on the benzyl ring.
  • Hydrazide linkers : Variations in the hydrazide backbone, such as phenylpyrazole or naphthylacetate substitutions.
Table 1: Structural and Pharmacological Comparison of Analogous Compounds
Compound Name Molecular Formula Key Substituents Reported Activity (IC₅₀ or Yield) Reference
(E)-N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-phenylimidazo-pyrazole-7-carbohydrazide C₂₈H₂₃ClN₆O₃ Phenylimidazo-pyrazole core IC₅₀ = 3.08 µM (SKMEL-28 cells)
4-((4-Chlorobenzyl)oxy)-N'-(4-methoxybenzylidene)benzohydrazide C₂₂H₁₉ClN₂O₃ Methoxybenzylidene; benzohydrazide backbone Synthesis yield: 82–90%
N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-(1-naphthyl)acetohydrazide C₂₇H₂₃ClN₂O₃ Ethoxy substitution; naphthylacetate No activity data reported
4-((4-Chlorobenzyl)oxy)-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide C₂₃H₂₁ClN₂O₄ Ethoxy and hydroxy groups on benzylidene Collision cross-section predicted
N'-(4-Diethylamino-2-hydroxybenzylidene)-4-chlorobenzohydrazide C₁₈H₂₀ClN₃O₂ Diethylamino and hydroxy substituents Antibacterial activity reported

Structural Determinants of Activity

  • Halogen Effects : The 4-chlorobenzyloxy group is a common feature in active analogs, likely enhancing lipophilicity and membrane penetration .
  • Hydrogen Bonding : Methoxy and hydroxy groups facilitate intermolecular interactions (e.g., O–H···N bonds), critical for binding to biological targets .

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